

# Ethoxazene Hydrochloride: A Technical Guide to Its Fundamental Properties

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## Compound of Interest

Compound Name: Ethoxazene

Cat. No.: B1216092

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This document provides a comprehensive technical overview of the fundamental properties of **ethoxazene** hydrochloride, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical identity, synthesis, analytical methodologies, and core biochemical characteristics.

## Core Chemical and Physical Properties

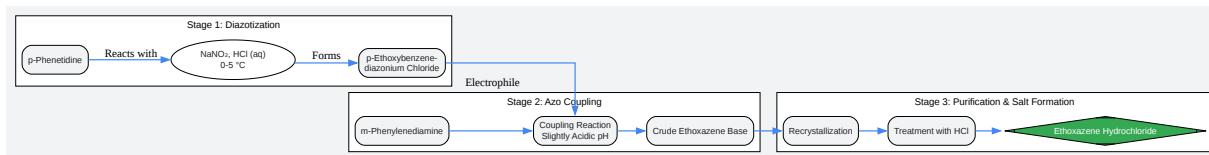
**Ethoxazene** hydrochloride is the hydrochloride salt of **ethoxazene**, an aromatic azo compound. Structurally, it features a diazo bridge linking an ethoxy-substituted phenyl ring to a phenylenediamine ring.<sup>[1][2]</sup> This azo linkage is the chromophore responsible for its nature as a dye.<sup>[1]</sup> The molecule is achiral.<sup>[3]</sup> Its unique chemical architecture has made it a subject of interest in synthetic chemistry and biochemical research.<sup>[1]</sup>

Quantitative physicochemical data for **ethoxazene** and its hydrochloride salt are summarized below. Note that some properties are predicted values for the base molecule.

Property	Value	Reference
IUPAC Name	4-[(4-ethoxyphenyl)diazenyl]benzen e-1,3-diamine;hydrochloride	<a href="#">[2]</a>
CAS Number	2313-87-3	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>14</sub> H <sub>17</sub> CIN <sub>4</sub> O	<a href="#">[2]</a>
Molecular Weight	292.77 g/mol	<a href="#">[2]</a> (Calculated)
Base Molecular Formula	C <sub>14</sub> H <sub>16</sub> N <sub>4</sub> O	<a href="#">[3]</a> <a href="#">[4]</a>
Base Molecular Weight	256.307 g/mol	<a href="#">[4]</a>
Melting Point (Base)	116-117 °C	<a href="#">[4]</a>
Boiling Point (Base)	478.1 ± 35.0 °C (Predicted)	<a href="#">[4]</a>
pKa (Base)	3.24 ± 0.10 (Predicted)	<a href="#">[4]</a>
LogP (Base)	4.82750	<a href="#">[4]</a>
Hydrogen Bond Donors	2 (Base)	<a href="#">[4]</a>
Hydrogen Bond Acceptors	5 (Base)	<a href="#">[4]</a>

## Synthesis and Purification

The synthesis of **ethoxazene** is a classic example of a diazo coupling reaction, a fundamental process in organic chemistry.[\[1\]](#)[\[5\]](#) The process involves two primary stages: the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound.[\[1\]](#)

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A diagram illustrating the synthesis workflow for **Ethoxazene HCl**.

## Experimental Protocol: Synthesis via Diazo Coupling

This protocol describes a representative lab-scale synthesis of **ethoxazene** hydrochloride.

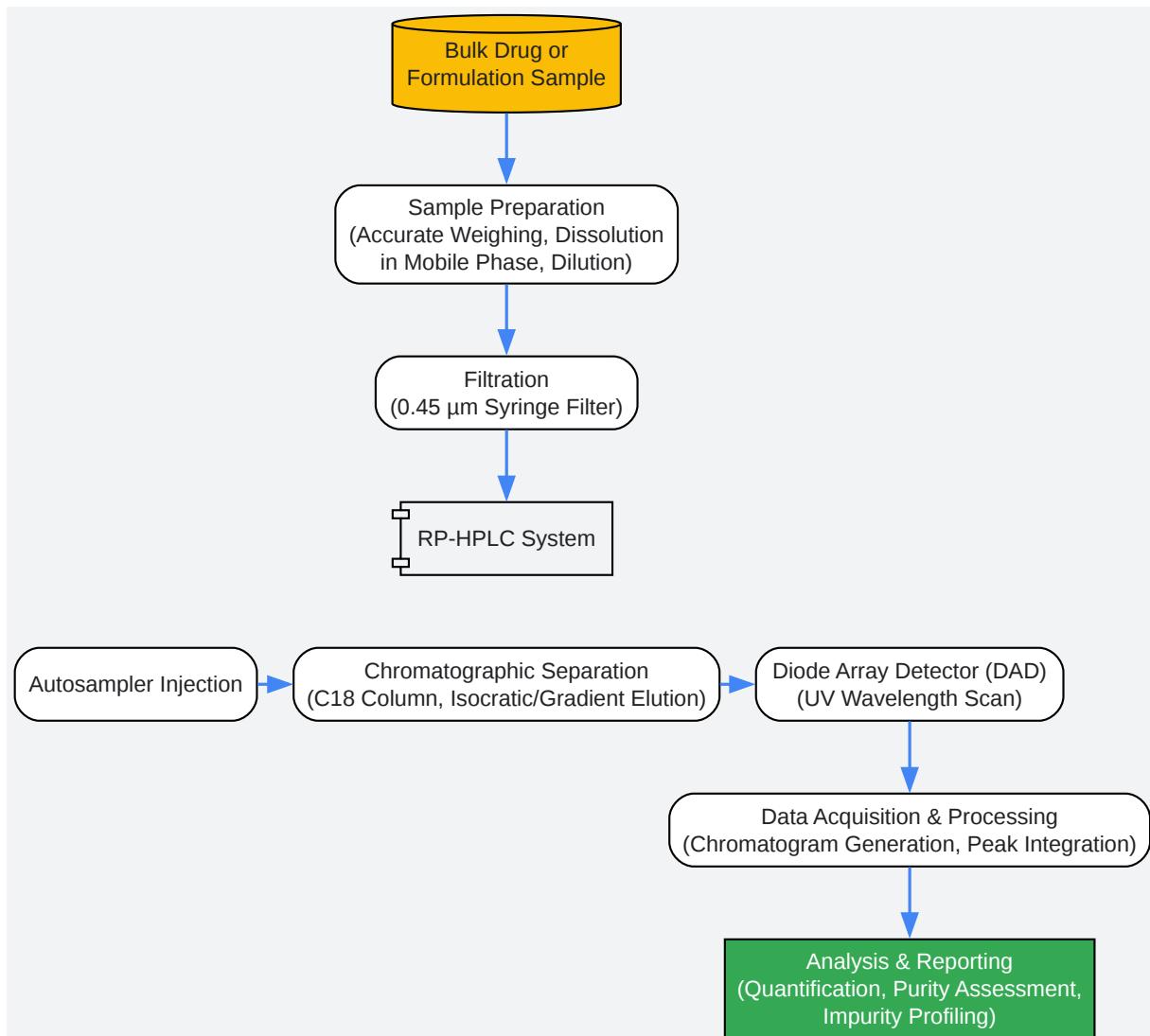
- **Diazotization of p-Phenetidine:**
  - Dissolve p-phenetidine in dilute hydrochloric acid (e.g., 3 M HCl) in a flask and cool the mixture to 0-5 °C in an ice bath with continuous stirring.
  - Prepare a solution of sodium nitrite (NaNO<sub>2</sub>) in cold deionized water.
  - Add the sodium nitrite solution dropwise to the cold p-phenetidine solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the resulting diazonium salt.
  - Stir the mixture for an additional 15-20 minutes after the addition is complete. The formation of p-ethoxybenzenediazonium chloride is complete when the solution gives a positive test with starch-iodide paper.
- **Azo Coupling:**
  - In a separate beaker, dissolve an equimolar amount of m-phenylenediamine (the coupling agent) in a slightly acidic aqueous solution.

- Cool the m-phenylenediamine solution in an ice bath.
- Slowly add the cold diazonium salt solution to the m-phenylenediamine solution with vigorous stirring.
- A brightly colored precipitate of the **ethoxazene** free base should form immediately. The pH is maintained to be slightly acidic to facilitate the electrophilic aromatic substitution.[6]
- Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

- Isolation, Purification, and Salt Formation:
  - Collect the crude **ethoxazene** precipitate by vacuum filtration and wash it with cold water to remove residual salts and acids.
  - Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure **ethoxazene** base.
  - Dissolve the purified base in a minimal amount of a suitable organic solvent (e.g., ethanol or isopropanol).
  - Add a stoichiometric amount of concentrated hydrochloric acid or pass dry HCl gas through the solution to precipitate **ethoxazene** hydrochloride.
  - Collect the final crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

## Analytical Methodologies

For drug development and quality control, a stability-indicating analytical method is crucial.[7] A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for analyzing compounds like **ethoxazene** hydrochloride.[8][9] Such methods are designed to separate the active pharmaceutical ingredient (API) from any potential degradation products. [10]



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A general workflow for the RP-HPLC analysis of **Ethoxazene HCl**.

## Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol outlines a typical validated method for the quantification and stability assessment of **ethoxazene** hydrochloride.

- Instrumentation and Conditions:

- System: HPLC with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).[\[11\]](#)
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase: A filtered and degassed mixture, e.g., Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: Determined by UV scan of **ethoxazene** HCl (likely in the 240-280 nm and visible range due to the azo chromophore).[\[8\]](#)
- Injection Volume: 10 µL.

- Preparation of Solutions:

- Standard Solution: Accurately weigh and dissolve **ethoxazene** hydrochloride reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Prepare working standards by serial dilution.
- Sample Solution: Accurately weigh the sample (bulk drug or formulation), dissolve in mobile phase, sonicate to ensure complete dissolution, and dilute to the same concentration as the primary working standard.
- Filtration: Filter all solutions through a 0.45 µm nylon or PVDF syringe filter before injection.

- Method Validation (as per ICH Guidelines):

- Specificity: Perform forced degradation studies to demonstrate that the method can resolve the **ethoxazene** HCl peak from all potential degradation products.
- Linearity: Analyze a series of at least five concentrations to establish a linear relationship between peak area and concentration (e.g., 5-150 µg/mL).
- Accuracy: Determine the recovery of the API by spiking a placebo mixture with known amounts of **ethoxazene** HCl at different concentration levels (e.g., 80%, 100%, 120%).
- Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. Express results as Relative Standard Deviation (%RSD).
- Robustness: Intentionally vary method parameters (e.g., mobile phase composition  $\pm 2\%$ , pH  $\pm 0.2$ , flow rate  $\pm 0.1$  mL/min) to assess the method's reliability.
- Forced Degradation Study Protocol: Forced degradation or stress testing is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[\[10\]](#) [\[12\]](#) The target degradation is typically 5-20%.[\[12\]](#)
  - Acid Hydrolysis: Reflux sample solution with 0.1 N HCl at 60 °C for 2-4 hours. Neutralize before injection.
  - Base Hydrolysis: Reflux sample solution with 0.1 N NaOH at 60 °C for 1-2 hours. Neutralize before injection.
  - Oxidative Degradation: Treat sample solution with 3% H<sub>2</sub>O<sub>2</sub> at room temperature for 24 hours.[\[13\]](#)
  - Thermal Degradation: Expose solid drug substance to dry heat (e.g., 80 °C) for 48 hours.
  - Photolytic Degradation: Expose sample solution to UV light (200 Wh/m<sup>2</sup>) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.[\[13\]](#)[\[14\]](#)

## Pharmacological and Biochemical Profile

**Ethoxazene**'s classification as an azo compound is central to its biochemical behavior.[\[1\]](#)

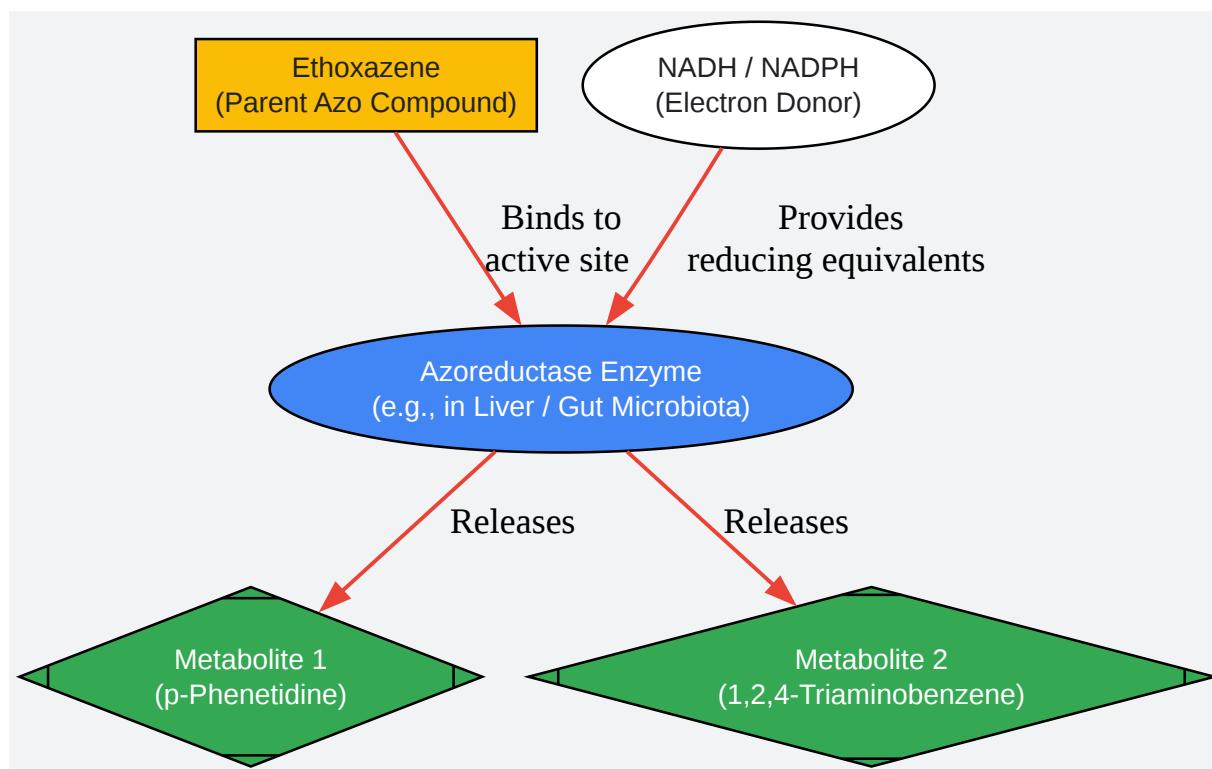
While its base form has been noted for potential analgesic use, the primary area of biochemical

investigation for this class of compounds is their metabolism.[4]

## Mechanism of Action: Metabolic Cleavage

The key metabolic pathway for azo dyes in the body is the reductive cleavage of the azo bond ( $-N=N-$ ).[1] This biotransformation is primarily carried out by enzymes called azoreductases.[15][16] These enzymes are found in various organisms, including bacteria within the human gut microbiome and in the liver.[1][17]

The reaction breaks the molecule into its constituent aromatic amines.[17][18] This process is critical for understanding the compound's potential efficacy, toxicity, and overall pharmacokinetic profile, as the resulting amines may have their own distinct biological activities and toxicological profiles.[18] Azoreductases are typically flavin-dependent enzymes that use cofactors like NADH or NADPH as electron donors to facilitate the reduction.[16][19]



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Metabolic pathway of **Ethoxazene** via azoreductase cleavage.

## Safety and Toxicology

The safety profile of **ethoxazene** hydrochloride is not extensively detailed in publicly available literature. The base compound, **ethoxazene**, is listed with a hazard code indicating it is a poison.[4] The toxicology of azo compounds is often linked to their metabolic products (aromatic amines), some of which are known to be potentially carcinogenic.[18][20] Therefore, a thorough toxicological assessment, including mutagenicity and carcinogenicity studies of the parent compound and its metabolites, would be a critical component of any drug development program. For detailed handling and safety information, consultation of a comprehensive Safety Data Sheet (SDS) is mandatory.

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